molecular formula C23H31N3O2 B2574995 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1049469-64-8

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide

Cat. No.: B2574995
CAS No.: 1049469-64-8
M. Wt: 381.52
InChI Key: SRRJGEKDIQIHJZ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed around a core arylpiperazine structure. This structure is frequently investigated for its potential to interact with central nervous system targets, particularly serotonergic receptors . The molecule features a 2,4,6-trimethylbenzamide group linked via an ethyl chain to a 4-(2-methoxyphenyl)piperazine moiety. The ortho-methoxyphenyl-substituted piperazine is a well-characterized pharmacophore known for high-affinity binding to the 5-HT1A serotonin receptor subtype . Compounds sharing this foundational structure often serve as crucial precursors or reference standards in the development and synthesis of positron emission tomography (PET) radioligands, such as those used for imaging the 5-HT1A receptor in the brain . The primary research value of this compound lies in its application as a building block or a non-radioactive reference standard for neuroscientific studies. Researchers utilize such compounds to explore serotonin receptor function, which is implicated in a range of neuropsychiatric conditions including anxiety, depression, and schizophrenia . The molecular conformation, with the piperazine ring typically adopting a chair conformation, contributes to its specific three-dimensional shape and interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is supplied with comprehensive analytical data to ensure identity and purity for reliable experimental results.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-17-15-18(2)22(19(3)16-17)23(27)24-9-10-25-11-13-26(14-12-25)20-7-5-6-8-21(20)28-4/h5-8,15-16H,9-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRJGEKDIQIHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form 1-(2-methoxyphenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then acylated with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological processes such as smooth muscle contraction and neurotransmitter release. The molecular targets and pathways involved include the inhibition of adrenergic signaling, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

Key Features :

  • Structure : Fluorinated cyclohexanecarboxamide core with a pyridyl group.
  • Application : Radioligand for 5-HT1A receptor imaging via PET .
  • Defluorination Issue : Metabolically unstable in vivo, leading to bone uptake of 18F-fluoride, which compromises imaging accuracy .

Comparison :

  • Structural Differences : Unlike the trimethylbenzamide group in the target compound, 18F-FCWAY incorporates a fluorinated cyclohexane ring and pyridyl group. These features enhance its specificity for 5-HT1A receptors but introduce metabolic instability.
  • Functional Outcomes : Miconazole co-administration in rats reduced defluorination, doubling brain radioactivity and tripling the hippocampus-to-cerebellum ratio (14:1) . The target compound, lacking fluorine, avoids this issue but may require alternative strategies to optimize receptor selectivity.
Parameter Target Compound 18F-FCWAY
Core Structure Trimethylbenzamide Fluorocyclohexanecarboxamide
Receptor Specificity Likely 5-HT1A (inferred) Confirmed 5-HT1A
Metabolic Stability Higher (no fluorine) Low (defluorination observed)
Imaging Utility N/A High (with miconazole)

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

Key Features :

  • Structure : Nitro-substituted benzamide with a pyridyl group.
  • Crystallography : Chair conformation of piperazine; intramolecular C–H⋯O hydrogen bond stabilizes the structure .
  • Dihedral Angles : Pyridine-to-benzene angles: 65.5° and 70.7°; benzene-to-benzene angle: 17.3° .

Comparison :

  • This difference may alter receptor-binding kinetics.
  • Conformational Flexibility : The target compound’s trimethyl groups may impose greater steric hindrance, affecting the piperazine ring’s chair conformation and dihedral angles critical for receptor docking.
Parameter Target Compound 4-Nitro Analog
Substituent 2,4,6-Trimethyl (electron-donating) 4-Nitro (electron-withdrawing)
Hydrogen Bonding Not reported Intramolecular C–H⋯O bond
Conformational Flexibility Likely restricted Stabilized by hydrogen bonding

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant studies that highlight its pharmacological relevance.

Molecular Characteristics

  • Molecular Formula : C25H27N5O4
  • Molecular Weight : 461.5 g/mol
  • Purity : Typically 95% .

The compound primarily acts as a serotonin receptor antagonist , particularly targeting the 5-HT1A receptor. This receptor is crucial in modulating neurotransmitter release and is implicated in various neuropsychiatric disorders.

Key Findings from Research Studies:

  • Antagonistic Activity : In vitro studies have demonstrated that the compound exhibits potent antagonistic effects on 5-HT1A receptors. For instance, WAY 100635, a related compound, showed competitive antagonism with an IC50 of approximately 0.95 nM against serotonin (5-HT) .
  • Neurophysiological Effects : The compound has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), suggesting its role in enhancing serotonergic transmission under certain conditions .
  • Impact on Hippocampal Neurons : In hippocampal slices, it was observed that the compound could prevent hyperpolarization induced by serotonin, indicating its potential utility in modulating synaptic plasticity and memory processes .

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityIC50 Value
WAY 1006355-HT1A receptor antagonist0.95 nM
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexanecarboxamidePrevents hyperpolarization in CA1 pyramidal cells0.9-1.7 nM

Pharmacological Applications

Given its activity on serotonin receptors, this compound may have therapeutic implications for:

  • Anxiety Disorders : By modulating serotonergic signaling, it could potentially alleviate symptoms associated with anxiety.
  • Depression : Its antagonistic properties at the 5-HT1A receptor might contribute to antidepressant effects.

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